4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2BrFO4S2 and a molecular weight of 289.10 g/mol . This compound is characterized by the presence of a thiophene ring substituted with bromine, fluorosulfonyl, and carboxylic acid groups. It is primarily used in research and development within the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonylation and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the compound’s hazardous nature .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Investigated for its potential use in organic semiconductors and other advanced materials.
Biology and Medicine: Studied for its potential biological activities and as a precursor for drug development.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-fluorobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with different substituents on the thiophene ring.
2-Bromo-5-fluoropyridine: Another heterocyclic compound with bromine and fluorine substituents.
Uniqueness
4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-5-fluorosulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSLZHGQWMNZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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